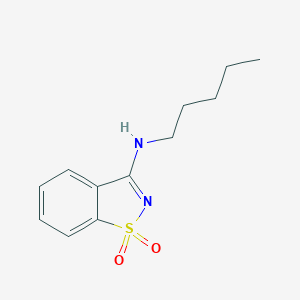![molecular formula C13H19N3OS B253849 N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. It has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been reported to exhibit inhibitory activity against PDE5, which is involved in the regulation of smooth muscle tone. Inhibition of PDE5 results in an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn leads to relaxation of smooth muscle cells and increased blood flow. This mechanism is the basis for the use of PDE5 inhibitors in the treatment of ED and PAH.
Biochemical and Physiological Effects
N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been reported to exhibit inhibitory activity against PDE5, which is involved in the regulation of smooth muscle tone. Inhibition of PDE5 results in an increase in the levels of cGMP, which in turn leads to relaxation of smooth muscle cells and increased blood flow. This activity makes it a potential candidate for the development of drugs for the treatment of ED and PAH. It has also been reported to exhibit cytotoxic activity against various cancer cell lines, which makes it a potential candidate for the development of antitumor agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in lab experiments include its potential as a candidate for the development of drugs for the treatment of various diseases such as ED, PAH, and cancer. Its inhibitory activity against PDE5 and cytotoxic activity against cancer cells make it a promising compound for further research. However, the limitations of using N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the research on N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. These include:
1. Further studies on the mechanism of action of N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine to fully understand its potential applications in the development of new drugs.
2. Development of new derivatives of N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with improved activity and reduced toxicity.
3. Studies on the pharmacokinetics and pharmacodynamics of N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine to determine its suitability for use in humans.
4. Development of new drugs for the treatment of ED, PAH, and cancer based on the activity of N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine.
5. Studies on the potential applications of N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against PDE5 and cytotoxic activity against cancer cells, making it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been reported in the literature. The method involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-amine with 3-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The product is then isolated and purified by standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against various enzymes such as phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone. This activity makes it a potential candidate for the development of drugs for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). It has also been studied for its potential as an antitumor agent, as it has been reported to exhibit cytotoxic activity against various cancer cell lines.
Propiedades
Nombre del producto |
N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
|---|---|
Fórmula molecular |
C13H19N3OS |
Peso molecular |
265.38 g/mol |
Nombre IUPAC |
N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H19N3OS/c1-4-17-7-5-6-14-12-11-9(2)10(3)18-13(11)16-8-15-12/h8H,4-7H2,1-3H3,(H,14,15,16) |
Clave InChI |
ZTMQUEDETKIRPB-UHFFFAOYSA-N |
SMILES |
CCOCCCNC1=C2C(=C(SC2=NC=N1)C)C |
SMILES canónico |
CCOCCCNC1=C2C(=C(SC2=NC=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)

![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)

![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)

![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)